CID 87060590

説明

Historical Context and Development

Cefonicid sodium emerged from efforts to expand the efficacy of beta-lactam antibiotics against gram-negative pathogens while retaining activity against gram-positive bacteria. Patented in 1978 by Glaxo Wellcome (now GlaxoSmithKline), it was developed as part of a broader initiative to optimize cephalosporin derivatives for enhanced stability and pharmacokinetics. Early clinical trials in the 1980s demonstrated its utility in treating urinary tract, respiratory, and soft tissue infections, positioning it as a viable alternative to first-generation cephalosporins like cefazolin.

A key milestone in its development was the discovery of its prolonged half-life (~4.5 hours), enabling once-daily dosing—a significant advantage over shorter-acting predecessors. Industrial synthesis challenges, particularly in achieving high purity during freeze-drying processes, spurred innovations in crystallization techniques, such as the use of N′,N″-dibenzylethylene diacetate to facilitate deformylation and salt formation.

Classification and Structural Relationships in Cephalosporin Chemistry

Classification

Cefonicid sodium belongs to the second-generation cephalosporins, characterized by:

- Enhanced gram-negative coverage : Compared to first-generation agents, it exhibits improved activity against Enterobacter, Klebsiella, and Haemophilus influenzae.

- Moderate gram-positive activity : Retains efficacy against Streptococcus pneumoniae and Staphylococcus aureus but is less potent than cefazolin against methicillin-sensitive Staphylococcus strains.

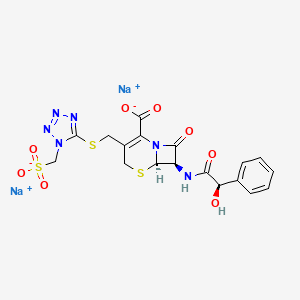

Table 1: Key Structural Features of Cefonicid Sodium

| Feature | Description |

|---|---|

| Core structure | Cephem skeleton with a beta-lactam ring |

| 7-position substituent | (R)-2-hydroxy-2-phenylacetamido group |

| 3-position substituent | [1-(Sulfomethyl)-1H-tetrazol-5-yl]sulfanyl methyl group |

| Molecular formula | C₁₈H₁₆N₆Na₂O₈S₃ |

| Molecular weight | 586.52 g/mol |

| Key functional groups | Beta-lactam, tetrazole thioether, mandelic acid derivative |

The mandelic acid moiety at the 7-position enhances stability against beta-lactamases, while the tetrazole thioether at the 3-position contributes to pharmacokinetic properties. Its structural similarity to cefamandole—a related second-generation cephalosporin—lies in the shared hydroxy-phenylacetamido side chain, though cefonicid’s sulfomethyltetrazole group confers distinct solubility and binding characteristics.

Academic and Industrial Significance

Academic Research

Cefonicid sodium has been a subject of synthetic chemistry studies aimed at streamlining production. Traditional methods involved multi-step reactions requiring acyl chloride intermediates, but recent advances employ enzymatic processes and benzathine diacetate-mediated crystallization to reduce waste and improve yields. For example, a 2022 study demonstrated a 99% conversion rate using N′,N″-dibenzylethylene diacetate, which simultaneously deblocks the formyl group and induces crystallization.

Table 2: Comparative Synthesis Methods

Industrial Applications

Cefonicid sodium’s industrial value lies in its cost-effectiveness and scalability. The adoption of benzathine salt formulations simplifies purification, eliminating the need for ultrafiltration and reverse osmosis. Furthermore, its stability in both oral and injectable forms makes it suitable for diverse pharmaceutical applications. Patent analyses reveal ongoing efforts to optimize fermentation and chemical synthesis routes, reflecting its commercial viability.

In clinical settings, its once-daily dosing regimen reduces administration costs compared to frequent-dose antibiotics like cefoxitin, aligning with healthcare cost-containment strategies. However, its limited activity against Pseudomonas and Bacteroides species has curtailed its use in polymicrobial infections, driving research into hybrid analogs.

特性

CAS番号 |

61270-78-8 |

|---|---|

分子式 |

C18H18N6NaO8S3 |

分子量 |

565.6 g/mol |

IUPAC名 |

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |

InChIキー |

QAMMNPDIHIXGBF-CFOLLTDRSA-N |

異性体SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

正規SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

外観 |

Solid powder |

他のCAS番号 |

61270-78-8 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

61270-58-4 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |

製品の起源 |

United States |

準備方法

Traditional Synthesis Approaches

Condensation and Decarboxylation

Early methods, as disclosed in U.S. Patent US4159393, involved condensation of 7-D-amygdalic acid amide cephalosporanic acid methyl ester with sulfomethyl tetrazole (SMT-DS), followed by decarboxylation and salification. This route required harsh acidic conditions (pH 1–3) and prolonged reaction times (10–20 hours), leading to product degradation and equipment corrosion. Typical yields ranged from 65% to 75%, with purity often below 95% due to residual by-products like desacetyl cefonicid.

Boron Trifluoride Catalysis

U.S. Patent US5625058 introduced BF₃·Et₂O as a catalyst for condensing 7-aminocephalosporanic acid (7-ACA) with SMT-DS to form 7-ACA-3-SMT. Subsequent formylation and deacylation steps utilized hydrochloric acid, but the low pH (1.5–2.5) and extended reaction durations (18–24 hours) remained problematic. Chinese Patent CN101085781 attempted to replace BF₃ with methanesulfonic acid, yet yields plateaued at 80% with purity challenges.

Improved Synthetic Methods

pH-Neutral Deacylation

The breakthrough in CN102286000A addressed acidity-related issues by employing sodium carbonate or potassium carbonate to maintain near-neutral pH (6.0–9.0) during deacylation. This method reduced reaction times to 0.5–2.0 hours and increased yields to 85–90%. For example, dissolving 7-ACA-3-SMT in tetrahydrofuran (THF) and treating with 15% sodium carbonate at pH 7.5 for 60 minutes yielded cefonicid with 98.7% purity after crystallization.

Enzymatic Deformylation

Recent advances leverage enzymatic hydrolysis to remove formyl protecting groups. As demonstrated in PMC9404797, formyl esterase catalyzes deformylation at pH 6.8–7.2, circumventing the need for strong acids. Coupled with benzathine diacetate, this approach achieves simultaneous deprotection and crystallization, reducing steps and improving yield (92%).

Table 1: Comparative Analysis of Deacylation Methods

| Method | pH | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional HCl | 1.5 | 20 | 65–75 | 85–90 |

| Sodium Carbonate | 7.5 | 1.0 | 85–90 | 98–99 |

| Enzymatic (Esterase) | 6.8 | 0.5 | 90–92 | 99.5 |

Crystallization and Purification Techniques

Solvent Systems for Precipitation

Post-synthesis, cefonicid is precipitated using acetone-ethanol mixtures (1:1 v/v) or acetonitrile-isopropanol systems. CN102212073A details a monohydrate preparation where adding 50 mL acetone and 150 mL ethanol to a sodium isooctanoate solution yields crystals with 98.5–99.0% purity. Recrystallization from ethanol-acetone (2:1) further enhances purity to 99.3%.

Role of Activated Carbon

Activated carbon (0.1–1.4% w/w) is critical for decolorization. In Example 1 of CN102212073A, 0.1 g activated carbon removed chromatic impurities, resulting in off-white crystals with a melting point of 165°C (decomposition).

Table 2: Crystallization Solvents and Outcomes

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Acetone-Ethanol (1:1) | 98.7 | Monohydrate |

| Acetonitrile-Ethanol | 98.0 | Anhydrous |

| THF-Dichloromethane | 97.5 | Amorphous |

Novel Salt Formation Approaches

Benzathine Salt Synthesis

PMC9404797 introduces cefonicid benzathine salt, formed by reacting cefonicid acid with N,N′-dibenzylethylenediamine diacetate. This method eliminates ultrafiltration and achieves 95% yield by precipitating the lipophilic salt directly from aqueous media. The benzathine form enhances stability, with no degradation observed after 12 months at 25°C.

Industrial Scale Production Considerations

Quality Control and Analytical Methods

HPLC Assay

USP32 guidelines specify a mobile phase of water-methanol-0.2 M monobasic ammonium phosphate (33:5:2) for reverse-phase HPLC. System suitability requires resolution ≥2.0 between cefonicid and desacetyl derivatives, with assay precision (RSD) ≤1.5%.

化学反応の分析

反応の種類: セフォニシドナトリウムは、アセトキシ基がテトラゾールチオールに置き換えられる求核置換など、さまざまな化学反応を起こします .

一般的な試薬と条件: 合成には、三フッ化ホウ素などの試薬と、プロセス全体で室温を維持する条件が含まれます .

主要な生成物: これらの反応から生成される主な生成物は、7-アミノ-3- [スルホメチル-1-H-テトラゾール-5-イル-チオメチル] -3-セフェム-4-カルボン酸モノナトリウム塩です .

4. 科学研究への応用

セフォニシドナトリウムは、その抗菌特性により、科学研究で広く使用されています。 これは、感受性のある微生物が原因の細菌感染症の治療に使用されます 。 製薬業界では、有効医薬品成分の製造における主要な中間体です 。 その用途は、細菌細胞壁合成とベータラクタム系抗生物質の影響を研究するために使用される化学、生物学、医学にまで及びます .

科学的研究の応用

Clinical Applications

Cefonicid sodium is primarily used in the treatment of serious bacterial infections. Its broad-spectrum activity makes it effective against a variety of pathogens, including:

- Gram-Negative Bacteria : Effective against Escherichia coli, Klebsiella, Enterobacter, and Citrobacter species.

- Gram-Positive Bacteria : While it is less effective against certain Gram-positive organisms compared to first-generation cephalosporins, it still shows activity against some strains of Staphylococcus aureus and Haemophilus influenzae .

Indications

Cefonicid sodium is indicated for:

- Respiratory tract infections

- Urinary tract infections

- Skin and soft tissue infections

- Bone and joint infections

- Intra-abdominal infections

- Meningitis and septicemia

Dosage and Administration

The typical dosage for adults is 1 g administered intravenously or intramuscularly once every 24 hours. In surgical prophylaxis, a single dose before surgery can significantly reduce postoperative infection rates .

Microbiological Applications

Cefonicid sodium's efficacy in microbiology extends beyond clinical use; it has been employed in various studies to understand its interactions with bacterial cells and proteins.

Antimicrobial Spectrum

Cefonicid sodium demonstrates a broad antimicrobial spectrum, as summarized in the following table:

| Bacterial Group | Specific Pathogens | Efficacy |

|---|---|---|

| Gram-Negative | E. coli, Klebsiella, Enterobacter, Citrobacter | High |

| Gram-Positive | Staphylococcus aureus (some strains) | Moderate |

| Resistant Organisms | Pseudomonas aeruginosa, Serratia marcescens | Resistant |

Biochemical Interactions

Recent studies have explored the interaction of cefonicid sodium with proteins, particularly bovine serum albumin and transferrin. These investigations utilize multi-spectroscopic methods to analyze binding mechanisms.

Binding Mechanisms

The binding of cefonicid sodium to these proteins involves:

- Static Quenching : The formation of new complexes leads to a decrease in fluorescence intensity.

- Electrostatic Interactions : The primary binding occurs through electrostatic forces, with significant changes observed in the hydrophobic environment around amino acid residues .

Efficacy in Surgical Prophylaxis

A study involving patients undergoing various surgical procedures demonstrated that a single preoperative dose of cefonicid sodium effectively reduced the incidence of postoperative infections comparable to cefoxitin . This suggests its potential as a cost-effective alternative for surgical prophylaxis.

Pharmacokinetics

In another case study focusing on cataract surgery patients, cefonicid sodium was administered intravenously prior to surgery. The results indicated high serum levels but variable concentrations in aqueous humor, highlighting the need for further investigation into its pharmacokinetics .

作用機序

セフォニシドナトリウムは、ペニシリンと同様に、ベータラクタム系抗生物質です。 細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合し、細菌細胞壁合成の第3段階および最後の段階を阻害します 。 この阻害は、オートリシンなどの細菌細胞壁の自己溶解酵素によって媒介される細胞溶解につながります .

類似化合物:

- セファマンドール

- セファザフル

比較: セフォニシドナトリウムは、ペニシリン結合タンパク質への特異的な結合と、幅広い細菌感染症の治療における有効性により、独特です 。 セファマンドールやセファザフルと比較して、セフォニシドナトリウムはより広いスペクトル活性を持ち、半減期が長いため、臨床設定でより効果的です .

類似化合物との比較

Table 1: In Vitro Activity of Cefonicid vs. Other Cephalosporins

Key Observations :

- Gram-positive activity : Cefonicid is less potent than first-generation cephalosporins (e.g., cefazolin) and cefamandole against S. aureus .

- Gram-negative activity : Superior to first-generation cephalosporins and comparable to cefamandole against Enterobacteriaceae (E. coli, Klebsiella) .

- Anaerobes : Unlike cefoxitin, cefonicid lacks activity against B. fragilis .

Pharmacokinetics and Dosing

Table 2: Pharmacokinetic Comparison

Key Observations :

- Extended half-life : Cefonicid’s longer half-life supports single daily dosing, unlike cefazolin or cefamandole .

- Renal excretion : Lower renal clearance than cefamandole due to high protein binding and tubular reabsorption .

- Tissue penetration : Achieves high concentrations in lung tissue and bronchial mucosa, comparable to cefamandole .

Clinical Efficacy

Key Observations :

- Surgical prophylaxis : Single-dose cefonicid matches multi-dose cefoxitin in hysterectomy and colorectal surgery .

- Limitations : Avoid use in serious S. aureus infections due to inferior efficacy .

Cost-Effectiveness and Practical Considerations

Cefonicid’s single-dose regimen reduces administration costs compared to multi-dose regimens of cefazolin or cefamandole . However, its narrower spectrum limits use in settings requiring anaerobic or Pseudomonas coverage. Stability in common IV solutions (e.g., 0.9% NaCl) for 6 hours facilitates outpatient use .

Q & A

Q. What is the mechanism of action of cefonicid sodium, and how can this be experimentally validated?

Cefonicid sodium is a second-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly those involved in peptidoglycan cross-linking. To validate this, researchers can:

Q. How are solubility and stability parameters of cefonicid sodium determined for in vitro studies?

Solubility is assessed in standardized solvents (e.g., water, methanol, 0.9% NaCl) using gravimetric or spectrophotometric methods. Stability studies involve:

Q. What standardized methods are used to assess cefonicid sodium’s antimicrobial efficacy?

The Kirby-Bauer disk diffusion method is commonly employed, with zone-of-inhibition measurements compared to Clinical and Laboratory Standards Institute (CLSI) breakpoints .

- Use Mueller-Hinton agar for consistent results .

- Validate results with broth microdilution MIC assays to ensure accuracy against resistant strains .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cefonicid sodium’s reported purity across pharmacopeial monographs?

Discrepancies often arise from variations in HPLC mobile phases or column specifications . To address this:

- Cross-reference USP-NF monographs (e.g., USP 43–NF 38) for validated chromatographic conditions (e.g., C18 columns, phosphate buffer-acetonitrile gradients) .

- Perform spiking experiments with certified reference standards to confirm peak identity .

- Use mass spectrometry to detect impurities undetected by UV-based HPLC .

Q. What experimental strategies are recommended for studying cefonicid sodium’s synergy or antagonism with other β-lactams?

- Checkerboard assays quantify synergy via fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

- Time-kill curve analyses monitor bactericidal effects over 24 hours .

- Molecular docking simulations predict interactions between cefonicid and PBPs in the presence of other β-lactams .

Q. How can in vivo pharmacokinetic-pharmacodynamic (PK/PD) models be optimized for cefonicid sodium?

- Use murine thigh infection models to correlate free drug AUC/MIC ratios with efficacy .

- Adjust dosing regimens based on protein binding (cefonicid is ~98% protein-bound) using ultrafiltration or equilibrium dialysis .

- Incorporate Monte Carlo simulations to predict clinical success rates against pathogens with elevated MICs .

Q. What methodologies are used to investigate cefonicid sodium’s role in inducing β-lactamase-mediated resistance?

- Isoelectric focusing (IEF) identifies β-lactamase isoforms produced in response to sub-MIC cefonicid exposure .

- Quantitative PCR measures upregulation of resistance genes (e.g., ampC, blaTEM) .

- Crystal violet assays assess biofilm formation under cefonicid pressure, linking resistance to biofilm-associated tolerance .

Methodological Notes

- Quality Control : Always include bacterial endotoxin testing (limit: <0.35 EU/mg) using Limulus amebocyte lysate (LAL) assays for injectable formulations .

- Data Interpretation : Address batch-to-batch variability by reporting confidence intervals for MICs and purity assays .

- Ethical Replication : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。